REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][C:7]3[C:12]([C:2]1=2)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(C1SC=CC=1)=CC1C=CC=CC=1>>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[CH2:12][C:2]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)CC1=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C=1SC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=1C=CC=CC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |